1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole
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Overview
Description
1-(2-(4-Allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole is an organic compound that features a benzimidazole core linked to an allyl-substituted methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-allyl-2-methoxyphenol and 1H-benzo[d]imidazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction could produce saturated derivatives.
Scientific Research Applications
1-(2-(4-Allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a monoamine oxidase inhibitor, which could be useful in treating neurological disorders such as depression and Parkinson’s disease.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For example, as a potential monoamine oxidase inhibitor, it may bind to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its therapeutic effects . Molecular docking studies and in vitro assays are commonly used to elucidate these interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-Allyl-2-methoxyphenoxy)ethyl)piperidine hydrochloride: This compound shares a similar core structure but differs in the presence of a piperidine ring instead of the benzimidazole ring.
2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione: Another structurally related compound with an isoindole core.
Uniqueness
1-(2-(4-Allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole is unique due to its specific combination of functional groups and the benzimidazole core, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-6-15-9-10-18(19(13-15)22-2)23-12-11-21-14-20-16-7-4-5-8-17(16)21/h3-5,7-10,13-14H,1,6,11-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVFSPDKGOQMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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